molecular formula C26H26N2O3 B3587931 N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide

Cat. No.: B3587931
M. Wt: 414.5 g/mol
InChI Key: NQRDCKYGFHPVJS-UHFFFAOYSA-N
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Description

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the indole ring, a methoxybenzamide moiety, and an ethyl linker. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the indole derivative in the presence of a base.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction, where the indole derivative reacts with an ethyl halide.

    Formation of the Methoxybenzamide Moiety: The final step involves the formation of the methoxybenzamide moiety through an amide coupling reaction, where the indole derivative reacts with 2-methoxybenzoic acid or its derivatives in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or benzamide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution, electrophilic reagents such as halogens or sulfonyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Material Science: It may be explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2-methoxybenzamide: This compound lacks the methyl group on the indole ring, which may affect its chemical reactivity and biological activity.

    N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-benzamide: This compound lacks the methoxy group on the benzamide moiety, which may influence its solubility and interaction with molecular targets.

    N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group on the benzamide moiety, which may alter its hydrogen bonding and overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-18-21(14-15-27-26(29)22-10-6-7-11-25(22)30-2)23-16-20(12-13-24(23)28-18)31-17-19-8-4-3-5-9-19/h3-13,16,28H,14-15,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDCKYGFHPVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide
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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide
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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide
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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide
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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide
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N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxybenzamide

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